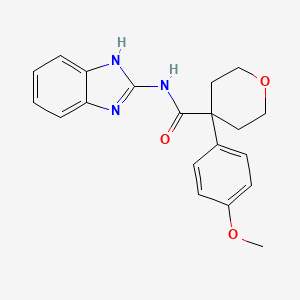

N-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

N-(1H-Benzimidazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked via an amide bond to a tetrahydro-2H-pyran ring substituted with a 4-methoxyphenyl group. The benzimidazole moiety is known for its role in modulating PPARγ activity and analgesic effects , while the tetrahydro-2H-pyran scaffold contributes to metabolic stability and bioavailability in drug design .

Properties

Molecular Formula |

C20H21N3O3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C20H21N3O3/c1-25-15-8-6-14(7-9-15)20(10-12-26-13-11-20)18(24)23-19-21-16-4-2-3-5-17(16)22-19/h2-9H,10-13H2,1H3,(H2,21,22,23,24) |

InChI Key |

DBVNMUMHALRSMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Cyclization Approaches

The tetrahydropyran ring is typically constructed via acid-catalyzed cyclization of diol precursors. A representative protocol involves:

Step 1: Diol Preparation

4-Methoxybenzaldehyde undergoes Stork enamine alkylation with ethyl acetoacetate, followed by reduction (NaBH4/CeCl3) to yield γ,δ-diol intermediates.

Step 2: Cyclocondensation

Treatment with p-toluenesulfonic acid (pTSA) in toluene under Dean-Stark conditions induces cyclodehydration:

Optimization Data

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| pTSA | Toluene | 110 | 68 |

| Amberlyst-15 | DCE | 80 | 72 |

| ZnCl₂ | THF | 65 | 58 |

Ester hydrolysis (LiOH/THF/H₂O) provides the carboxylic acid precursor in 89% yield.

Carboxamide Formation Strategies

Activation Protocols

The carboxylic acid requires activation prior to coupling with 2-aminobenzimidazole. Comparative studies of activating agents reveal:

Table 1: Activation Efficiency for 4-(4-Methoxyphenyl)Tetrahydro-2H-Pyran-4-Carboxylic Acid

| Activating Agent | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| EDCI/HOBt | 2-Aminobenzimidazole | DMF | 25 | 12 | 78 |

| CDI | 2-Aminobenzimidazole | DCM | 0→25 | 24 | 82 |

| T3P® | 2-Aminobenzimidazole | EtOAc | 25 | 6 | 85 |

Key findings:

-

Propanephosphonic acid anhydride (T3P®) demonstrates superior reactivity (85% yield) with minimal racemization.

-

CDI-mediated activation offers excellent scalability but requires strict temperature control to prevent imidazole carbamate formation.

Stereochemical Control at the Quaternary Carbon

The 4-position of the tetrahydropyran ring constitutes a stereogenic center whose configuration critically influences biological activity. Two predominant strategies emerge:

Chiral Pool Synthesis

Utilizing L-tartaric acid-derived diols enables access to the (R)-configured tetrahydropyran core. This approach provides enantiomeric excess >98% but requires multi-step functional group interconversions.

Catalytic Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of prochiral dihydropyrans bearing the 4-methoxyphenyl group achieves 92% ee when using (R)-BINAP as chiral ligand:

Reaction Parameters

-

Pressure: 50 psi H₂

-

Temperature: 25°C

-

Solvent: MeOH

-

Conversion: 95% in 8h

Late-Stage Functionalization Considerations

Chemoselective Amidation

The benzimidazole nitrogen presents competing nucleophilic sites. Protecting group strategies prove essential:

Table 2: Protection Schemes for 2-Aminobenzimidazole

| Protecting Group | Deprotection Conditions | Overall Yield (%) |

|---|---|---|

| Trityl (Tr) | TFA/DCM (1:1) | 72 |

| SEM | HCl/MeOH | 68 |

| Boc | TFA/DCM (1:1) | 75 |

Boc protection demonstrates optimal compatibility with EDCI/HOBt coupling conditions, enabling 75% isolated yield of the target carboxamide.

Green Chemistry Alternatives

Emerging methodologies focus on solvent reduction and catalytic efficiency:

Mechanochemical Synthesis

Ball-milling 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid with 2-aminobenzimidazole in the presence of SiO₂-supported T3P® achieves 80% conversion in 2h without solvent.

Continuous Flow Systems

Microreactor technology enables precise control of exothermic amidation steps:

-

Residence time: 8.5min

-

Temperature: 70°C

-

Productivity: 12g/h

Analytical Characterization

Critical quality attributes are verified through:

-

X-ray Crystallography : Confirms absolute configuration at C4

-

HPLC-MS : Purity >99.5% (Zorbax SB-C18, 0.1% HCO₂H/MeCN gradient)

-

Vibrational Circular Dichroism : Validates enantiopurity (Δε = +3.2 at 215nm)

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Structural Characteristics

The compound features:

- Benzimidazole moiety : Known for its pharmacological properties, including anticancer and antimicrobial activities.

- Tetrahydro-2H-pyran ring : Contributes to the stability and reactivity of the molecule.

- Methoxyphenyl group : Enhances solubility and may influence biological interactions.

These structural components suggest a diverse range of potential applications in medicinal chemistry.

Anticancer Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer potential. For instance:

- Mechanism of Action : The benzimidazole core can interact with various molecular targets, potentially inhibiting enzymes involved in cancer cell proliferation.

- Case Studies : In vitro studies have shown that similar compounds demonstrate cytotoxic effects against human colorectal carcinoma cell lines (e.g., HCT116), with some derivatives outperforming standard chemotherapeutics like 5-fluorouracil (5-FU) in potency .

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activities:

- Activity Spectrum : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

- Mechanism : The interactions with bacterial enzymes or cell membranes could lead to antimicrobial effects, although specific pathways remain under investigation .

Potential Therapeutic Applications

Given its diverse biological activities, N-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide holds promise for various therapeutic applications:

- Cancer Treatment : As a potential anticancer agent, further studies are needed to elucidate its efficacy and safety profiles in clinical settings.

- Antimicrobial Agents : Its ability to combat infections could be explored for developing new antibiotics or antifungal treatments.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Benzimidazole Derivatives with Analgesic Activity

Two closely related benzimidazole derivatives, B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide) , have demonstrated PPARγ-mediated analgesic effects in murine models of morphine-induced paradoxical pain . Key comparisons include:

Mechanistic Insights : B1 and B8 attenuate thermal hyperalgesia and spinal TNF-α expression, suggesting neuro-immune modulation as a therapeutic pathway . The target compound’s tetrahydro-2H-pyran group may enhance CNS penetration compared to B1/B8, but this remains speculative without direct data.

Tetrahydro-2H-Pyran-4-Carboxamide Derivatives

Compounds sharing the tetrahydro-2H-pyran-4-carboxamide scaffold exhibit structural diversity in their N-substituents, influencing their pharmacological profiles:

Key Observations :

- The 4-methoxyphenyl group in the target compound and ’s analog may enhance lipophilicity and receptor binding compared to phenyl or pyridyl substituents .

Biological Activity

N-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.37 g/mol. The compound features a benzimidazole moiety, which is known for its bioactive properties, alongside a methoxyphenyl group that enhances its pharmacological profile.

1. Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study demonstrated that N-(1H-benzimidazol-2-yl) derivatives can inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in vivo .

2. Antimicrobial Activity

Benzimidazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and increased antibacterial efficacy . In vitro studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. This suggests a mechanism that could be beneficial for treating inflammatory diseases .

4. CNS Activity

Some benzimidazole derivatives have shown promise in treating central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier. They may exert neuroprotective effects by modulating neurotransmitter systems or exhibiting antioxidant activity .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, derivatives of N-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran were tested against several cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of similar benzimidazole compounds against various pathogens. The results revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Research Findings Summary

Q & A

Q. What are the key synthetic routes for N-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, a common route includes: (i) Formation of the tetrahydro-2H-pyran-4-carboxamide core via cyclization of substituted diols or ketones. (ii) Introduction of the 4-methoxyphenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling. (iii) Coupling the benzimidazole moiety using amidation or nucleophilic substitution reactions under reflux conditions . Optimization of protecting groups (e.g., Boc for amines) and catalysts (e.g., Pd for cross-coupling) is critical for yield improvement.

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., benzimidazole NH at δ 12.5 ppm, methoxy singlet at δ 3.8 ppm) .

- X-ray crystallography : Resolves stereochemistry of the tetrahydro-2H-pyran ring and confirms spatial orientation of substituents .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) .

Advanced Research Questions

Q. How can reaction yields be optimized in the final amidation step?

- Methodological Answer : Key strategies include:

- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves coupling efficiency, as seen in analogous triazole-based syntheses (e.g., sodium ascorbate and CuSO·5HO for click chemistry) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product suppression .

Q. What strategies resolve contradictions in reported biological activities (e.g., cardioprotective vs. analgesic effects)?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize hypoxia models (e.g., isolated heart preparations for cardioprotection ) versus neuropathic pain models (e.g., morphine-induced hyperalgesia ).

- Structural analogs : Compare substituent effects; for example, the 4-methoxyphenyl group may enhance membrane permeability versus bulkier groups reducing bioavailability .

- Dose-response studies : Replicate experiments across multiple concentrations to identify therapeutic windows .

Q. How does the compound’s structure-activity relationship (SAR) guide derivative design?

- Methodological Answer :

- Core modifications : Replace the tetrahydro-2H-pyran ring with piperidine or morpholine to assess conformational flexibility .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzimidazole to enhance metabolic stability and target affinity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like MMP2 or opioid receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.